molecular formula C18H28N2O2S B2518522 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one CAS No. 2320505-27-7

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one

Cat. No.: B2518522
CAS No.: 2320505-27-7
M. Wt: 336.49
InChI Key: ZWLZISRBWFBYME-UHFFFAOYSA-N
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Description

The compound 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one (CAS: 2034610-77-8) is a synthetic organic molecule with a molecular weight of 394.5 g/mol and the formula C₂₀H₃₀N₂O₄S . Its structure features a propan-1-one backbone substituted with:

  • A 4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl group at position 1.
  • A 3-methylthiophen-2-yl group at position 2.

The compound’s SMILES representation is COC1CCN(C2CCN(C(=O)CCc3ccc(S(C)(=O)=O)cc3)CC2)C1, highlighting its complex heterocyclic architecture .

Properties

IUPAC Name

1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-14-8-12-23-17(14)3-4-18(21)19-9-5-15(6-10-19)20-11-7-16(13-20)22-2/h8,12,15-16H,3-7,9-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLZISRBWFBYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one involves multiple steps, typically starting with the preparation of the piperidine and pyrrolidine intermediates. These intermediates are then coupled with the thiophene derivative under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride, the compound can be reduced to its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups attached to the piperidine, pyrrolidine, and thiophene rings.

Scientific Research Applications

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one (CAS: 2034416-12-9)

  • Molecular Formula: C₁₉H₂₃NO₃S₂
  • Molecular Weight : 377.5 g/mol .
  • Key Differences :
    • Replaces the 3-methoxypyrrolidine substituent with a thiophen-3-yl group on the piperidine ring.
    • The 3-methylthiophen-2-yl group is substituted with a 4-(methylsulfonyl)phenyl moiety.
  • The thiophen-3-yl group may alter binding affinity in receptor-targeted applications due to differences in electronic and steric profiles .

1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one (RTB70)

  • Molecular Formula : C₁₈H₁₈ClF₃N₄OS₂
  • Key Differences :
    • Features a piperazine ring instead of piperidine.
    • Contains a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and a thiophen-2-ylthio substituent .
  • Implications :
    • The trifluoromethyl group increases metabolic resistance and lipophilicity.
    • The thioether linkage (C–S–C) may confer redox sensitivity, distinguishing it from the target compound’s ketone and ether functionalities .

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one

  • Key Differences :
    • Incorporates a bicyclic 8-azabicyclo[3.2.1]octane core instead of piperidine.
    • Substitutes the 3-methoxypyrrolidine with a pyrazole ring .
  • The pyrazole group introduces additional hydrogen-bonding capacity, which could influence pharmacokinetic properties .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound (CAS: 2034610-77-8) C₂₀H₃₀N₂O₄S 394.5 3-Methoxypyrrolidinyl, 3-methylthiophen-2-yl Chiral center, moderate lipophilicity
3-(4-(Methylsulfonyl)phenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one C₁₉H₂₃NO₃S₂ 377.5 Thiophen-3-yl, methylsulfonylphenyl Higher polarity, sulfonyl group
RTB70 C₁₈H₁₈ClF₃N₄OS₂ 483.0 Piperazine, 3-chloro-5-(trifluoromethyl)pyridin-2-yl, thiophen-2-ylthio Trifluoromethyl, redox-sensitive thioether
Bicyclic Pyrazole Derivative C₁₈H₂₃N₃O₂S 345.5* 8-azabicyclo[3.2.1]octane, pyrazole Rigid core, enhanced hydrogen bonding

*Estimated based on formula.

Research Findings and Implications

Structural Activity Relationships (SAR)

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., RTB70) often exhibit enhanced solubility due to the additional nitrogen, but may suffer from reduced blood-brain barrier penetration compared to piperidine analogs .
  • Thiophene Position : The 3-methylthiophen-2-yl group in the target compound provides steric hindrance that may protect against metabolic oxidation compared to thiophen-3-yl derivatives .
  • Heterocyclic Moieties : The 3-methoxypyrrolidine group in the target compound likely modulates receptor binding through its ether oxygen and pyrrolidine ring conformation, a feature absent in pyrazole- or bicyclic-containing analogs .

Biological Activity

1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one, commonly referred to by its CAS number 2320505-27-7, is a synthetic compound notable for its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H28N2O2C_{19}H_{28}N_2O_2 with a molecular weight of 316.4 g/mol. The structure includes a methoxypyrrolidine group, a piperidine ring, and a methylthiophen group, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC19H28N2O2
Molecular Weight316.4 g/mol
CAS Number2320505-27-7

The compound exhibits various biological activities primarily through interactions with neurotransmitter receptors and enzymes. It is hypothesized to function as a modulator of the central nervous system by influencing dopamine and serotonin pathways. Additionally, it may exhibit anti-inflammatory properties by inhibiting specific signaling pathways involved in immune responses.

Pharmacological Effects

Research indicates that this compound has potential applications in treating neurological disorders and may possess analgesic properties. Its structural components suggest it could interact with multiple receptor types, enhancing its therapeutic efficacy.

Anticancer Activity

A study investigated the cytotoxic effects of similar compounds derived from piperidine scaffolds against breast cancer cell lines (MCF-7). The results demonstrated significant cytotoxicity with low toxicity to normal cells, indicating a promising therapeutic index for compounds with similar structures to this compound .

Neuropharmacological Studies

In neuropharmacological evaluations, derivatives of this compound were tested for their ability to modulate neurotransmitter release. Results suggested that compounds with similar piperidine structures could enhance dopamine release in vitro, indicating potential use in treating conditions like depression or Parkinson's disease .

Q & A

Basic Question: What are the optimal synthetic routes for 1-[4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one?

Methodological Answer:
The synthesis involves coupling reactions between piperidine and pyrrolidine intermediates. Key steps include:

  • Amide bond formation : Use coupling agents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and HOBt (Hydroxybenzotriazole) in anhydrous DMF or dichloromethane, with NEt₃ as a base .
  • Thiophene incorporation : React 3-methylthiophene derivatives with propan-1-one precursors under controlled pH (6–8) and temperature (40–60°C) to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Basic Question: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Structural validation requires:

  • NMR spectroscopy : ¹H/¹³C NMR to verify methoxypyrrolidine and thiophene substituents. For example, the methoxy group (δ 3.2–3.4 ppm) and thiophene protons (δ 6.8–7.2 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z ~375.2) .
  • X-ray crystallography : For absolute stereochemical confirmation, as demonstrated in related piperidine-pyrrolidine systems .

Advanced Question: What strategies are effective for analyzing structure-activity relationships (SAR) of this compound?

Methodological Answer:
SAR studies require systematic modifications and assays:

  • Functional group variation : Replace the methoxy group with fluoro or hydroxy analogs to assess electronic effects on bioactivity .
  • Bioisosteric replacement : Substitute the 3-methylthiophene with furan or phenyl rings to evaluate steric and π-π stacking contributions .
  • In vitro assays : Test modified analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) .

Advanced Question: How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:
Use in silico tools for:

  • ADMET prediction : Tools like SwissADME to estimate solubility (LogP ~2.5–3.0), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .
  • Docking studies : Molecular docking (AutoDock Vina) to simulate binding to receptors (e.g., GPCRs or ion channels). Focus on piperidine’s amine group and thiophene’s sulfur as key interaction sites .
  • MD simulations : GROMACS for 100-ns simulations to assess binding stability and conformational dynamics .

Advanced Question: What experimental designs resolve contradictions in reported biological activity data?

Methodological Answer:
Address discrepancies via:

  • Standardized assays : Use identical cell lines (e.g., HEK293 or HeLa) and assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Counter-screening : Test off-target effects using panels like Eurofins’ SafetyScreen44 to rule out non-specific binding .
  • Meta-analysis : Compare IC₅₀ values across studies and normalize data using reference inhibitors (e.g., staurosporine for kinase inhibition) .

Advanced Question: How can researchers improve the compound’s metabolic stability?

Methodological Answer:
Strategies include:

  • Deuterium incorporation : Replace methoxy hydrogens with deuterium to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the ketone group as a pH-sensitive ester to enhance oral bioavailability .
  • Liver microsome assays : Use human liver microsomes (HLMs) to identify metabolic hotspots (e.g., piperidine N-dealkylation) and guide structural tweaks .

Advanced Question: What techniques elucidate the stereochemical configuration of the pyrrolidine moiety?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (85:15) to separate enantiomers .
  • VCD spectroscopy : Vibrational circular dichroism to assign absolute configuration, validated against DFT-calculated spectra .
  • Crystallography : Co-crystallize with a chiral auxiliary (e.g., tartaric acid) for unambiguous stereochemical determination .

Advanced Question: How can researchers identify this compound’s primary biological targets?

Methodological Answer:
Employ:

  • Chemical proteomics : Use a biotinylated analog for pull-down assays coupled with LC-MS/MS to identify binding proteins .
  • Kinome profiling : Screen against kinase libraries (e.g., DiscoverX) to detect inhibition >50% at 1 μM .
  • CRISPR-Cas9 knockout : Validate targets by knocking out candidate genes and assessing resistance to the compound .

Advanced Question: What methods mitigate solubility challenges during formulation?

Methodological Answer:

  • Co-solvent systems : Use PEG-400/water (30:70) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • Nanoparticle encapsulation : Formulate into PLGA nanoparticles (size ~150 nm) via emulsion-solvent evaporation .
  • Salt formation : React with hydrochloric acid to generate a hydrochloride salt, improving crystallinity and dissolution .

Advanced Question: How do researchers validate computational predictions of synthetic pathways?

Methodological Answer:

  • Retrosynthetic AI tools : Use Synthia or Chematica to propose pathways, then test feasibility via small-scale reactions .
  • Reaction monitoring : In situ FTIR or Raman spectroscopy to track intermediate formation and optimize yields .
  • Green metrics : Evaluate atom economy (>60%) and E-factor (<15) to prioritize sustainable routes .

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